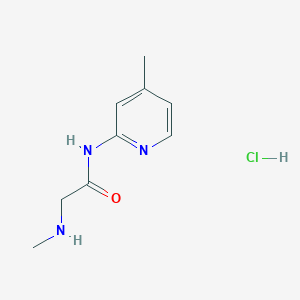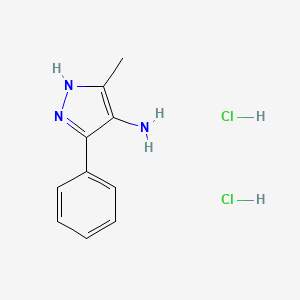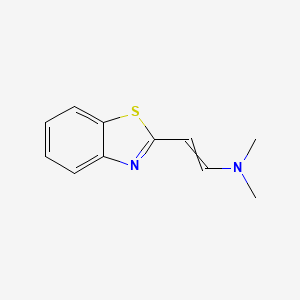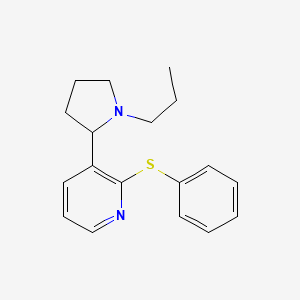
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(metilamino)-N-(4-metilpiridin-2-il)acetamida es un compuesto químico con una estructura compleja que incluye un grupo metilamino, un anillo de piridina y un grupo acetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-(metilamino)-N-(4-metilpiridin-2-il)acetamida generalmente implica la reacción de la 4-metilpiridin-2-amina con metilamina y anhídrido acético. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. La sal de clorhidrato se forma luego tratando el compuesto con ácido clorhídrico.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-(metilamino)-N-(4-metilpiridin-2-il)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo metilamino puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: N-óxidos del compuesto original.
Reducción: Derivados de amina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(metilamino)-N-(4-metilpiridin-2-il)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con las enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(metilamino)-N-(4-metilpiridin-2-il)acetamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(metilamino)-N-(4-metilpiridin-2-il)acetamida
- 4-metilpiridin-2-amina
- N-metilacetámida
Singularidad
El clorhidrato de 2-(metilamino)-N-(4-metilpiridin-2-il)acetamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo convierte en valioso para aplicaciones de investigación específicas.
Propiedades
Fórmula molecular |
C9H14ClN3O |
|---|---|
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-3-4-11-8(5-7)12-9(13)6-10-2;/h3-5,10H,6H2,1-2H3,(H,11,12,13);1H |
Clave InChI |
AQULJXDKEYULDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)



![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)







![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)

